molecular formula C15H12O2 B2804050 (2E,4E)-5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one CAS No. 1202933-37-6

(2E,4E)-5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one

Cat. No.: B2804050
CAS No.: 1202933-37-6
M. Wt: 224.259
InChI Key: QQNBODTUWUYURK-HINBXAKRSA-N
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Description

(2E,4E)-5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one is an organic compound characterized by a conjugated system of double bonds and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one typically involves the condensation of furan-2-carbaldehyde with 1-phenyl-1,3-butadiene under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or diketones.

    Reduction: Reduction reactions can convert the conjugated double bonds into single bonds, leading to the formation of saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the phenyl group, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be achieved using reagents like sodium methoxide.

Major Products

The major products formed from these reactions include furanones, diketones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2E,4E)-5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2E,4E)-5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The conjugated system of double bonds allows for electron delocalization, which can facilitate binding to active sites or influence the compound’s reactivity. Pathways involved may include signal transduction or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (2E,4E)-5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one: Unique due to its specific conjugated system and furan ring.

    Furan-2-carbaldehyde: A precursor in the synthesis of the target compound.

    1-Phenyl-1,3-butadiene: Another precursor used in the synthesis.

Uniqueness

The uniqueness of this compound lies in its conjugated system, which imparts distinct electronic properties and reactivity. This makes it valuable for various applications in scientific research and industrial processes.

Properties

IUPAC Name

(2E,4E)-5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-15(13-7-2-1-3-8-13)11-5-4-9-14-10-6-12-17-14/h1-12H/b9-4+,11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNBODTUWUYURK-HINBXAKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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